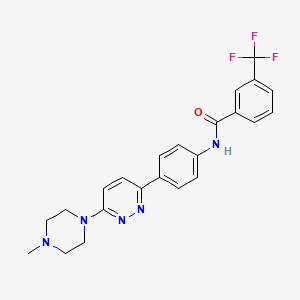

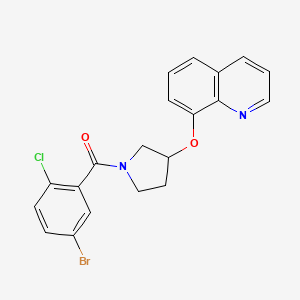

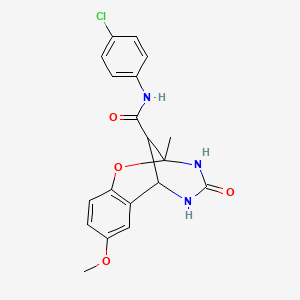

![molecular formula C20H23N3O2S B2926963 3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 946263-59-8](/img/structure/B2926963.png)

3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a useful research compound. Its molecular formula is C20H23N3O2S and its molecular weight is 369.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Heterocyclic Synthesis and Antibacterial Potential : Compounds like pyrimidine linked heterocyclics have been synthesized using microwave irradiation, showing potential in insecticidal and antimicrobial activities. These synthesis methods offer insights into efficient production techniques for related compounds, including our compound of interest (Deohate & Palaspagar, 2020).

Antibacterial and Antifungal Activities : Novel benzothiazole pyrimidine derivatives have demonstrated significant in vitro antibacterial and antifungal activities, suggesting that similar compounds could have therapeutic applications (Maddila et al., 2016).

Antiproliferative Activity : Thiazole/benzothiazole fused pyranopyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, indicating potential cancer therapeutic applications (Nagaraju et al., 2020).

Antioxidant Properties

- Antioxidant Determination : Research into the antioxidant properties of compounds such as coumarin substituted heterocyclic compounds sheds light on the potential for related chemicals to act as antioxidants, providing protective effects against oxidative stress (Abd-Almonuim et al., 2020).

Antimicrobial and Anti-inflammatory Applications

Antimicrobial Activities : Synthesis and evaluation of thiazolo[3,2-a]pyrimidine derivatives have shown promising antimicrobial activities, suggesting similar utility for compounds with related structures (Bansal et al., 2011).

Anti-inflammatory Properties : Thiazolopyrimidine derivatives have been synthesized and assessed for their anti-inflammatory and antinociceptive properties, highlighting the potential of structurally related compounds in treating inflammation and pain (Selvam et al., 2012).

Wirkmechanismus

Target of Action

The primary target of the compound is the Glycine Transporter 1 (GlyT1) . GlyT1 is a protein that regulates the reuptake of glycine, an inhibitory neurotransmitter, from the synaptic cleft . This protein plays a crucial role in the modulation of NMDA receptor function, which is implicated in several neurological and psychiatric disorders, including schizophrenia .

Mode of Action

The compound acts as a GlyT1 inhibitor . It binds to the GlyT1 protein, inhibiting its function and thereby increasing the concentration of glycine in the synaptic cleft . This results in enhanced NMDA receptor function, which can help alleviate symptoms of disorders like schizophrenia .

Biochemical Pathways

The inhibition of GlyT1 leads to an increase in the synaptic concentration of glycine . Glycine acts as a co-agonist at NMDA receptors, enhancing their function . This can lead to improvements in cognitive function and negative symptoms in disorders like schizophrenia .

Pharmacokinetics

This suggests that the compound may also have good bioavailability in the central nervous system, which is crucial for its therapeutic effect .

Result of Action

The compound’s action results in enhanced NMDA receptor function, which can lead to improvements in cognitive function and negative symptoms in disorders like schizophrenia . In animal models, related compounds have been shown to inhibit hyperlocomotion induced by acute treatment of phencyclidine, and improve the impaired negative and cognitive symptoms in chronic phencyclidine-induced mice .

Eigenschaften

IUPAC Name |

3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S/c24-18-6-9-21-20-23(18)17(14-26-20)13-19(25)22-10-7-16(8-11-22)12-15-4-2-1-3-5-15/h1-6,9,16-17H,7-8,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZLVSVQDWTLMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)CC3CSC4=NC=CC(=O)N34 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

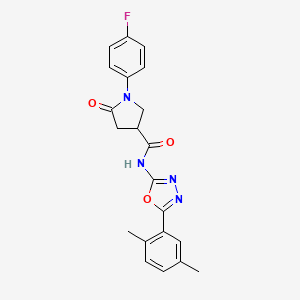

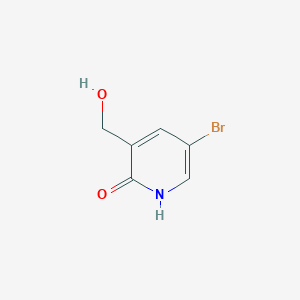

![N-(4-acetylphenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2926890.png)

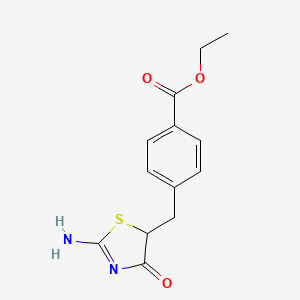

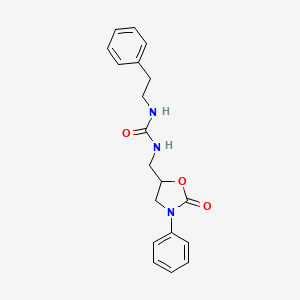

![(Z)-2-Cyano-3-(furan-2-yl)-N-[2-(4-methylsulfonylphenyl)ethyl]prop-2-enamide](/img/structure/B2926893.png)

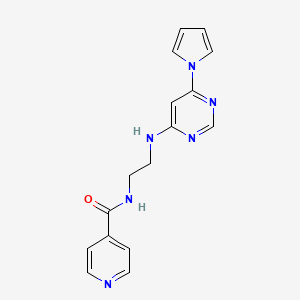

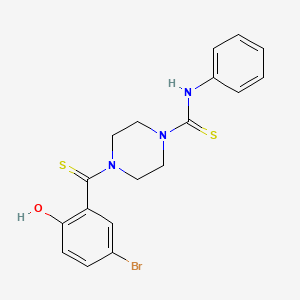

![1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2926899.png)

![methyl 6-fluoro-4-(4-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2926903.png)